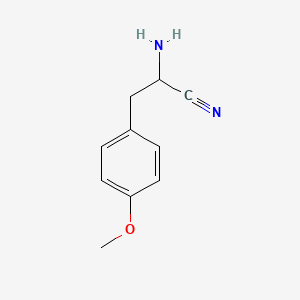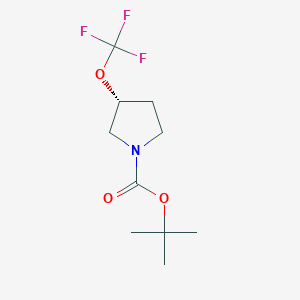
ethanol;oxovanadium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol;oxovanadium is a coordination compound where ethanol molecules are coordinated to an oxovanadium center
准备方法
Synthetic Routes and Reaction Conditions: Ethanol;oxovanadium can be synthesized through the reaction of vanadium pentoxide (V₂O₅) with ethanol under controlled conditions. The reaction typically involves heating vanadium pentoxide in ethanol, leading to the formation of the oxovanadium complex. The reaction can be represented as follows:
V2O5+2C2H5OH→2VO(C2H5OH)2+H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of temperature and reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Ethanol;oxovanadium undergoes various chemical reactions, including:
Oxidation: The oxovanadium center can be oxidized to higher oxidation states, leading to the formation of different vanadium oxides.
Reduction: The compound can be reduced to lower oxidation states, which can alter its chemical properties and reactivity.
Substitution: Ethanol ligands can be substituted with other ligands, such as water or other alcohols, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are often used.
Substitution: Ligand substitution reactions can be carried out using various alcohols or water under controlled conditions.
Major Products:
Oxidation: Higher vanadium oxides, such as vanadium(V) oxide (V₂O₅).
Reduction: Lower oxidation state vanadium compounds, such as vanadium(III) oxide (V₂O₃).
Substitution: New coordination complexes with different ligands.
科学研究应用
Ethanol;oxovanadium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions and the epoxidation of alkenes.
Biology: The compound has been studied for its potential biological activity, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, such as its use in anticancer treatments and as an antimicrobial agent.
Industry: this compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism by which ethanol;oxovanadium exerts its effects involves the interaction of the oxovanadium center with molecular targets. The oxovanadium center can undergo redox reactions, which can alter the oxidation state of vanadium and affect its reactivity. These redox reactions are crucial for the compound’s catalytic activity and its potential biological effects. The molecular targets and pathways involved include enzymes and cellular components that are sensitive to changes in redox state.
相似化合物的比较
Ethanol;oxovanadium can be compared with other oxovanadium complexes, such as:
Vanadyl acetylacetonate: Used as a catalyst in organic synthesis, particularly in the epoxidation of allylic alcohols.
Vanadyl sulfate: Commonly used in biological studies for its insulin-mimetic properties.
Vanadyl phosphate: Known for its catalytic activity in oxidation reactions.
属性
分子式 |
C6H18O4V |
|---|---|
分子量 |
205.15 g/mol |
IUPAC 名称 |
ethanol;oxovanadium |
InChI |
InChI=1S/3C2H6O.O.V/c3*1-2-3;;/h3*3H,2H2,1H3;; |
InChI 键 |
IDIDIJSLBFQEKY-UHFFFAOYSA-N |
规范 SMILES |
CCO.CCO.CCO.O=[V] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















